molecular formula C21H20N4O3S B2767200 1-(3,4-Dimethoxybenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea CAS No. 1798465-67-4

1-(3,4-Dimethoxybenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea

Cat. No.: B2767200
CAS No.: 1798465-67-4
M. Wt: 408.48
InChI Key: SMCFPNGNHLLXLS-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea typically involves the following steps:

    Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling.

    Formation of the Urea Linkage: The urea linkage is formed by reacting an amine with an isocyanate or by using phosgene derivatives.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the urea moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors.

    Signal Transduction Pathways: The compound may influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxybenzyl)-3-(2-phenyl)urea: Lacks the imidazo[2,1-b]thiazole moiety.

    1-(3,4-Dimethoxybenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)urea: Has an ethyl group instead of a phenyl group.

Uniqueness

1-(3,4-Dimethoxybenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea is unique due to the presence of both the imidazo[2,1-b]thiazole and phenyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-27-18-8-7-14(11-19(18)28-2)12-22-20(26)23-16-6-4-3-5-15(16)17-13-25-9-10-29-21(25)24-17/h3-11,13H,12H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCFPNGNHLLXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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